4-(3,5-Dimethoxybenzamido)-2-hydroxybenzoic acid
Overview
Description
4-(3,5-Dimethoxybenzamido)-2-hydroxybenzoic acid is a useful research compound. Its molecular formula is C16H15NO6 and its molecular weight is 317.29 g/mol. The purity is usually 95%.
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Scientific Research Applications
Enzymatic Oxidative Polymerization
4-Hydroxybenzoic acid derivatives, closely related to 4-(3,5-dimethoxybenzamido)-2-hydroxybenzoic acid, have been used in enzymatic oxidative polymerization. This process involves using oxidoreductases to catalyze the polymerization of these compounds, resulting in poly(phenylene oxide)s. These polymers have potential applications in various fields due to their unique properties (Ikeda et al., 1998).
Dermal Absorption and Metabolism
Studies on the metabolism and dermal absorption of parabens, which are esters of 4-hydroxybenzoic acid, show insights into how these compounds are processed in the skin. Understanding these processes is vital for assessing the disposition of these compounds after dermal exposure and their potential local toxicity (Jewell et al., 2007).
Medicinal Chemistry and Drug Synthesis
Research in medicinal chemistry has led to the synthesis of various compounds derived from 4-hydroxybenzoic acid, like 4-hydroxy-5-iodo-2,3-dimethoxy-6-methylbenzoic acid. These compounds are significant in the development of new pharmaceuticals and have applications in drug synthesis and discovery (Laak & Scharf, 1989).
Biochemical Research and Therapeutic Applications
Compounds like 3,5-dimethoxy-4-hydroxybenzoic acid have been studied for their anti-sickling, analgesic, and anti-inflammatory properties. This research is crucial for developing therapies for conditions such as sickle cell disease (Gamaniel et al., 2000).
Crystal Engineering and Material Science
Studies on 4-hydroxybenzamide-dicarboxylic acid cocrystals reveal the potential of 4-hydroxybenzoic acid derivatives in crystal engineering and material science. These cocrystals, designed through synthon modularity, have implications for developing new materials with specific properties (Tothadi & Desiraju, 2012).
Properties
IUPAC Name |
4-[(3,5-dimethoxybenzoyl)amino]-2-hydroxybenzoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15NO6/c1-22-11-5-9(6-12(8-11)23-2)15(19)17-10-3-4-13(16(20)21)14(18)7-10/h3-8,18H,1-2H3,(H,17,19)(H,20,21) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FGBCKOTUEAURJR-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1)C(=O)NC2=CC(=C(C=C2)C(=O)O)O)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15NO6 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60393566 | |
Record name | 4-[(3,5-dimethoxybenzoyl)amino]-2-hydroxybenzoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60393566 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
317.29 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
710311-03-8 | |
Record name | 4-[(3,5-dimethoxybenzoyl)amino]-2-hydroxybenzoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60393566 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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